molecular formula C17H20N4O3 B11219847 Ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11219847
M. Wt: 328.4 g/mol
InChI Key: LSDXAGVUMQYERA-UHFFFAOYSA-N
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Description

Ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research and development.

Preparation Methods

The synthesis of Ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various methods. One efficient method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are typically carried out under mild conditions and result in high yields of the desired product.

Chemical Reactions Analysis

Ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . The compound has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, it has been investigated for its anticancer properties, particularly as a CDK2 inhibitor, which targets tumor cells selectively . The compound also finds applications in the material sciences, where it is used in the development of novel materials with unique properties .

Comparison with Similar Compounds

Ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities, including anticancer and anti-inflammatory properties. the unique structural features of this compound, such as the presence of an ethoxyphenyl group, contribute to its distinct pharmacological profile and make it a valuable compound for further research and development.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H20N4O3/c1-4-23-13-9-7-6-8-12(13)15-14(16(22)24-5-2)11(3)20-17-18-10-19-21(15)17/h6-10,15H,4-5H2,1-3H3,(H,18,19,20)

InChI Key

LSDXAGVUMQYERA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC3=NC=NN23)C)C(=O)OCC

Origin of Product

United States

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